Potassium methoxymethyltrifluoroborate
Overview
Description
Potassium methoxymethyltrifluoroborate is a chemical compound with the molecular formula C₂H₅BF₃KO and a molecular weight of 151.96 g/mol . It is a member of the organotrifluoroborate family, which are known for their stability and utility in various chemical reactions, particularly in cross-coupling reactions . This compound is typically used in research and development settings, particularly in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Potassium Methoxymethyltrifluoroborate is a specialty product used for proteomics research . .
Mode of Action
It is known to be involved in various synthetic methods for copper-mediated c(aryl)-o, c(aryl)-n, and c(aryl)-s bond formation .
Biochemical Pathways
It is known to be involved in suzuki-miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl, or alkyl halides and triflates .
Result of Action
It is known to be involved in various chemical reactions, including the formation of c(aryl)-o, c(aryl)-n, and c(aryl)-s bonds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature . These conditions help maintain the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Potassium methoxymethyltrifluoroborate plays a significant role in biochemical reactions, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, facilitating the transfer of functional groups. For instance, it is known to interact with palladium catalysts, which are essential for the cross-coupling process . The nature of these interactions involves the formation of transient complexes that enable the transfer of boron-containing groups to organic substrates, thereby forming new carbon-carbon bonds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in cross-coupling reactions can lead to the modification of cellular metabolites and signaling molecules . This, in turn, can affect gene expression by altering the availability of key regulatory molecules. Additionally, the compound’s interactions with cellular enzymes can impact metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with palladium catalysts in Suzuki-Miyaura cross-coupling reactions . The compound forms a complex with the palladium catalyst, which then facilitates the transfer of the boron-containing group to the organic substrate. This process involves the activation of the boron group and its subsequent transfer, leading to the formation of a new carbon-carbon bond. The compound’s ability to stabilize the transition state of the reaction is crucial for its effectiveness in these biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under ambient conditions, but its reactivity can decrease over time if exposed to moisture or air . Long-term studies have shown that the compound can maintain its reactivity for extended periods when stored properly. Degradation products can form if the compound is not stored under optimal conditions, potentially affecting its efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can effectively participate in biochemical reactions without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including disruptions in cellular metabolism and enzyme function . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, beyond which no additional benefits are observed, and toxicity increases.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules . The compound interacts with enzymes such as palladium catalysts, which facilitate the transfer of boron-containing groups to organic substrates. This interaction can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism . The compound’s role in these pathways highlights its importance in synthetic organic chemistry and biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can participate in biochemical reactions. The compound’s distribution is influenced by its chemical properties, including its solubility and stability, which determine its ability to reach target sites within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . The compound is often directed to particular cellular compartments, such as the cytoplasm or organelles, through targeting signals or post-translational modifications . These localization patterns ensure that the compound is available at the sites where it is needed for biochemical reactions, enhancing its efficacy and minimizing potential off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium methoxymethyltrifluoroborate can be synthesized through the reaction of methoxymethylboronic acid with potassium fluoride in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, and the product is isolated through crystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using continuous-flow chemistry. This method allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: Potassium methoxymethyltrifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . These reactions involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium methoxymethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of agrochemicals and materials science.
Comparison with Similar Compounds
- Potassium trifluoroborate
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness: Potassium methoxymethyltrifluoroborate is unique due to its methoxymethyl group, which provides distinct reactivity and stability compared to other trifluoroborates. This makes it particularly useful in specific cross-coupling reactions where other trifluoroborates may not be as effective .
Properties
IUPAC Name |
potassium;trifluoro(methoxymethyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BF3O.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVXSBCLLHGATG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670571 | |
Record name | Potassium trifluoro(methoxymethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910251-11-5 | |
Record name | Potassium trifluoro(methoxymethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (Methoxymethyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.